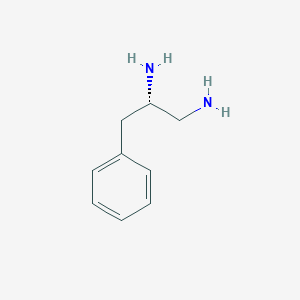

(2S)-3-Phenyl-1,2-propanediamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFFQOZYXJHZNJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507321 | |

| Record name | (2S)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85612-60-8 | |

| Record name | (2S)-3-Phenyl-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85612-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-3-Phenyl-1,2-propanediamine: Properties, Synthesis, and Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-3-Phenyl-1,2-propanediamine is a chiral diamine that holds significant value as a versatile building block in asymmetric synthesis and drug discovery. Its stereochemically defined structure, featuring a phenyl group and two amino functionalities, makes it an important ligand for the formation of chiral metal complexes used in catalytic enantioselective reactions. This guide provides a comprehensive overview of its molecular properties, synthesis, and detailed protocols for its chiral analysis, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties and Molecular Structure

This compound, with the molecular formula C₉H₁₄N₂, has a molecular weight of 150.22 g/mol .[1][2] The stereochemistry at the C2 position is (S), which is crucial for its application in asymmetric synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂ | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| CAS Number | 85612-60-8 | N/A |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 66-75 °C at 0.1-0.5 Torr | N/A |

| Solubility | Soluble in chloroform, slightly soluble in methanol | N/A |

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its utility. A common and effective strategy involves the use of a chiral precursor, such as a derivative of the naturally occurring amino acid L-phenylalanine. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis from L-Phenylalanine Derivative

This synthesis involves the conversion of the carboxylic acid functionality of an N-protected L-phenylalanine derivative to an amine, followed by the reduction of an intermediate amide or nitrile.

Step 1: Amidation of N-Boc-L-phenylalanine

-

To a solution of N-Boc-L-phenylalanine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonia, and stir the reaction mixture overnight at room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalaninamide.

Step 2: Reduction of the Amide and Deprotection

-

Dissolve the N-Boc-L-phenylalaninamide from the previous step in a dry, inert solvent such as tetrahydrofuran (THF).

-

Slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH₄) (2-3 equivalents), to the solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

To the filtrate, add a strong acid such as hydrochloric acid in dioxane to cleave the Boc protecting group.

-

Stir the mixture at room temperature for a few hours.

-

Concentrate the solution under reduced pressure.

-

Basify the residue with a strong base (e.g., 2M NaOH) and extract the product into an organic solvent like dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give this compound.

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of (2S)-3-Phenyl-1,2-propanediamine

This guide provides a comprehensive technical overview of (2S)-3-phenyl-1,2-propanediamine, a chiral diamine that serves as a critical building block in modern organic synthesis and drug discovery. We will delve into its core chemical properties, stereoselective synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Chiral Scaffold

This compound, a derivative of 1,2-propanediamine, is distinguished by a benzyl substituent at the C3 position and a defined stereocenter at the C2 position.[1][2] This specific stereochemistry is fundamental to its utility, making it an invaluable synthon for introducing chirality into molecules. Its vicinal diamine functionality allows for the construction of complex heterocyclic systems and its use as a bidentate ligand in coordination chemistry.[3] The presence of both a primary and a secondary amine group offers differential reactivity, enabling selective functionalization. Consequently, this compound is a sought-after intermediate in the synthesis of biologically active molecules, including potent enzyme inhibitors.[4]

Physicochemical and Stereochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and analytical identification.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification protocols, and analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [1][5] |

| Molecular Weight | 150.22 g/mol | [1][5][6] |

| CAS Number | 85612-60-8 | [1] |

| Appearance | Colorless liquid (typical) | [2][7] |

| Boiling Point | 66-75 °C at ~0.1-0.5 Torr | [6] |

| Solubility | Soluble in chloroform and other polar organic solvents. | [6][7] |

Stereochemistry: The Key to Asymmetry

The defining feature of this compound is the stereogenic center at the C2 carbon, which possesses the (S)-configuration. This pre-defined chirality is the primary reason for its application in asymmetric synthesis. When used as a chiral auxiliary or as a starting material, it transfers its stereochemical information to the target molecule, enabling the selective formation of a desired enantiomer or diastereomer. This control is paramount in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.

Sources

- 1. CAS 85612-60-8 | this compound - Synblock [synblock.com]

- 2. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 3. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 4. Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-1,3-propanediamine | C9H14N2 | CID 568700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-3-Phenyl-1,2-propanediamine | C9H14N2 - BuyersGuideChem [buyersguidechem.com]

- 7. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of (2S)-3-Phenyl-1,2-propanediamine

Abstract & Utility

(2S)-3-Phenyl-1,2-propanediamine is a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore in various protease inhibitors and a ligand in asymmetric catalysis. Its synthesis requires rigorous stereochemical control to prevent racemization of the

This protocol details the reduction of L-Phenylalaninamide using Lithium Aluminum Hydride (LAH) .[1] Unlike reductive amination routes which often yield racemic mixtures, this "Chiral Pool" approach preserves the S-configuration of the starting amino acid, ensuring high enantiomeric excess (>99% ee).

Retrosynthetic Analysis & Pathway

The strategy relies on the exhaustive reduction of the amide carbonyl. The stereocenter (C2) remains unaffected as the reaction conditions do not involve enolizable intermediates at that position.

Figure 1: Retrosynthetic logic preserving the (S)-stereocenter derived from L-Phenylalanine.

Safety & Pre-requisites (Critical)

Hazard Warning: Lithium Aluminum Hydride (LAH) is pyrophoric. It reacts violently with water and protic solvents, liberating flammable hydrogen gas.

-

Atmosphere: All reactions must be performed under a positive pressure of dry Nitrogen (

) or Argon ( -

Solvents: Tetrahydrofuran (THF) must be anhydrous (distilled from Na/Benzophenone or passed through activated alumina columns).

-

Quenching: Never quench LAH reactions directly with water without cooling and extreme caution. Follow the Fieser Workup described below strictly.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[2][3][4] | Role | Notes |

| L-Phenylalaninamide | 1.0 | Substrate | Commercially available or synthesized from L-Phe-OMe |

| LiAlH | 3.0 - 4.0 | Reductant | Use pellets or powder; handle in glovebox or with powder funnel under |

| THF (Anhydrous) | Solvent | Medium | 0.2 M concentration relative to substrate |

| NaOH (15% aq) | Quench | Workup | Part of Fieser method |

| Na | Drying | Workup | Granular preferred |

Step-by-Step Procedure

Phase A: Reactor Setup

-

Oven-dry a 3-neck Round Bottom Flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight.

-

Assemble the apparatus hot under a stream of

. Cool to room temperature. -

Charge the RBF with LAH (3.0 equiv) .

-

Add Anhydrous THF via cannula or syringe to create a grey suspension.

-

Note: Ensure the stir bar creates a vortex; LAH can settle and cake.

-

-

Cool the suspension to 0°C using an ice bath.

Phase B: Addition

-

Dissolve L-Phenylalaninamide (1.0 equiv) in the minimum amount of anhydrous THF required for solvation.

-

Scientific Insight: Adding the amide to the hydride (inverse addition) ensures an excess of reducing agent is always present, preventing the formation of secondary amine side-products via intermediate imines.

-

-

Transfer the amide solution to the addition funnel.

-

Add the amide solution dropwise to the LAH slurry over 30–45 minutes.

-

Observation: Vigorous gas evolution (

) will occur.[5] Control the rate to prevent foam-over.

-

Phase C: Reaction

-

Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).

-

Heat the mixture to Reflux (66°C) for 12–16 hours.

-

Checkpoint: The suspension usually turns from grey to white/off-white as lithium aluminates form.

-

-

Monitor by TLC (Eluent: 10% MeOH in DCM with 1%

). Stain with Ninhydrin. The starting amide spot should disappear.

Phase D: The Fieser Workup (Critical Step)

Standard acid/water quenches lead to slimy aluminum emulsions that trap product. The Fieser method produces a granular precipitate that is easily filtered.

-

Cool the reaction mixture back to 0°C .

-

Dilute with diethyl ether (equal volume to THF) to reduce viscosity (optional but recommended).

-

Calculate

: Let -

Add the following slowly with vigorous stirring:

-

Remove cooling bath and stir for 30 minutes at RT.

-

Result: A white, granular precipitate (

) should form, leaving a clear supernatant.

-

-

Add anhydrous

directly to the stirring mixture to dry the organic phase.

Phase E: Isolation

-

Filter the mixture through a fritted glass funnel or a Celite pad.

-

Wash the filter cake thoroughly with THF or Ether (3 x 50 mL).

-

Note: The diamine is polar; thorough washing is required to recover it from the salts.

-

-

Concentrate the combined filtrate under reduced pressure (Rotavap) to yield the crude diamine as a pale yellow oil.

Purification & Salt Formation

Free diamines are prone to absorbing

-

Dissolve the crude oil in minimal dry Ethanol or Methanol.

-

Cool to 0°C.

-

Add HCl (4M in Dioxane) dropwise until pH < 2.

-

Add Diethyl Ether to precipitate the salt.

-

Filter the white solid: This compound

2HCl .

Process Logic & Troubleshooting

Figure 2: Operational workflow emphasizing the critical Fieser quench step.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction | Old LAH or insufficient reflux time. | Ensure LAH is fresh (grey powder, not white). Extend reflux to 24h. |

| Emulsion during Workup | Improper quench ratio. | Do not deviate from Fieser ratios. If emulsion forms, add Rochelle's Salt (Sat. Aq.) and stir for 2h. |

| Low Yield | Product trapped in Aluminum salts. | Reflux the filter cake in THF for 30 mins and re-filter. |

| Racemization | Reaction temp too high during addition. | Ensure addition is strictly at 0°C. |

Characterization Standards

To validate the synthesis, compare analytical data against established values.

-

H NMR (400 MHz, D

-

Optical Rotation:

-

Critical for confirming the S-enantiomer.

-

Typical value:

to -

Note: If the rotation is

, the product has racemized.

-

References

- Fieser Workup Protocol: Smith, M. B. Organic Synthesis. 3rd Ed. Wavefunction Inc., 2010.

-

LAH Safety & Handling:

-

Synthesis of Chiral Diamines: Ager, D. J., et al. "The Synthesis of Diamines." Chemical Reviews, 1996, 96(2), 835-876.

- Reduction of Amides: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Magic Formulas [chem.rochester.edu]

Application Note: Asymmetric Synthesis using (2S)-3-Phenyl-1,2-propanediamine

This Application Note is designed for researchers and process chemists in drug discovery and asymmetric catalysis. It details the use of (2S)-3-Phenyl-1,2-propanediamine (derived from L-Phenylalanine) as a chiral scaffold for high-precision asymmetric synthesis.

Executive Summary

This compound (often abbreviated as (S)-Phe-diamine ) is a versatile vicinal diamine derived from the natural amino acid L-phenylalanine. Unlike its rigid counterparts such as 1,2-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN), (S)-Phe-diamine possesses a flexible "benzyl wing" at the C2 position. This unique steric profile allows for dynamic accommodation of substrates that are otherwise too bulky for rigid ligands.

This guide focuses on its primary application: Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones using Ruthenium(II) complexes.[1] We provide a validated protocol for synthesizing the mono-sulfonated ligand, generating the active catalyst in situ, and executing the reduction of a benchmark ketone with high enantiomeric excess (>95% ee).

Mechanistic Principles

The "Benzyl Wing" Effect

In asymmetric catalysis, rigidity is often prized (e.g., the BINAP or Box backbone). However, (S)-Phe-diamine introduces a degree of controlled flexibility .

-

Steric Bulk: The benzyl group at C2 creates a "wall" that directs the approach of the prochiral substrate.

-

Electronic Modulation: When derivatized as a sulfonamide (e.g., with Tosyl chloride), the N1-amine becomes a hard donor, while the N2-sulfonamide acts as a proton shuttle.

-

Differentiation: The C1-unsubstituted methylene group reduces steric clash at the metal center, allowing for faster turnover frequencies (TOF) compared to fully substituted diamines like DPEN for certain aliphatic substrates.

Catalytic Cycle (Ru-Noyori Type)

The active catalyst is a Ru(II)-arene complex formed by coordinating the mono-tosylated diamine. The reaction proceeds via a Metal-Ligand Bifunctional Mechanism :

-

Ru-Hydride Formation: Formic acid (or isopropanol) transfers a hydride to the Ru center and a proton to the ligand's amine nitrogen.

-

Outer-Sphere Transition State: The substrate (ketone) does not bind directly to the metal. Instead, it interacts via hydrogen bonding with the ligand's NH proton while accepting the hydride from Ru.

-

Enantiodiscrimination: The chiral benzyl group forces the ketone to orient in a specific pro-chiral face (typically si-face attack for (S)-ligands) to minimize steric repulsion.

Figure 1: Catalytic cycle for Asymmetric Transfer Hydrogenation using Ru-Phe-diamine complex.

Experimental Protocols

Protocol A: Ligand Synthesis (Mono-N-Tosylation)

Objective: Selective sulfonylation of the primary amine distal to the benzyl group is difficult; standard protocols often yield mixtures. However, for this compound, the C1 and C2 amines have similar nucleophilicity. The most robust method uses a controlled addition at low temperature.

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve 5.0 mmol of this compound in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add TEA (6.0 mmol).

-

Slow Addition: Dissolve TsCl (5.0 mmol) in 10 mL DCM. Add this solution dropwise to the diamine mixture over 60 minutes . Crucial: Slow addition favors mono-substitution.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

-

Workup: Wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry organic layer over Na2SO4.

-

Purification: The crude usually contains di-tosylated and unreacted diamine. Purify via Flash Column Chromatography (Silica gel, Gradient: 2% to 10% MeOH in DCM).

-

Yield: Expect ~60-70% of N-tosyl-(2S)-3-phenyl-1,2-propanediamine .

-

Note: The regioselectivity (N1 vs N2) is less critical for the catalytic activity if the ligand rearranges, but typically the less sterically hindered N1 is tosylated preferentially. However, for ATH, the active species forms a chelate where one N is anionic (sulfonamide) and one is neutral (amine).

-

Protocol B: Asymmetric Transfer Hydrogenation of Acetophenone

Objective: Reduction of acetophenone to (S)-1-phenylethanol.

Reagents:

-

Catalyst Precursor: [Ru(p-cymene)Cl2]2 (0.0025 mmol, 0.5 mol% Ru)

-

Ligand: N-tosyl-(2S)-3-phenyl-1,2-propanediamine (0.006 mmol, 1.2 eq relative to Ru dimer)

-

Substrate: Acetophenone (1.0 mmol)

-

Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio)

-

Solvent: DCM or neat in HCOOH/TEA.

Step-by-Step:

-

Catalyst Formation (In Situ):

-

In a Schlenk tube under Argon, add [Ru(p-cymene)Cl2]2 (1.5 mg) and the Ligand (1.8 mg).

-

Add 1.0 mL of degassed DCM and TEA (2 µL).

-

Stir at 40°C for 1 hour. The solution should turn deep orange/red, indicating the formation of the Ru-amido complex .

-

-

Reaction Setup:

-

Cool the catalyst solution to RT.

-

Add the hydrogen source: 0.5 mL of HCOOH/TEA (5:2) azeotrope.

-

Add Acetophenone (120 mg, 1.0 mmol).

-

-

Execution:

-

Stir vigorously at 28°C (controlled temperature).

-

Monitor via TLC (Hexane/EtOAc 4:1) or GC.[2] Reaction is typically complete in 4–12 hours depending on scale and stirring efficiency.

-

-

Workup:

-

Quench by adding water (3 mL).

-

Extract with Ethyl Acetate (3 x 3 mL).

-

Wash combined organics with saturated NaHCO3 (to remove formic acid) and brine.

-

Dry over MgSO4 and concentrate.

-

-

Analysis:

-

Yield: Determine by 1H NMR (integration of CH-OH signal vs internal standard).

-

Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min).

-

Expected Result: >95% Yield, 92-97% ee (S-isomer).

-

Data Analysis & Optimization

The following table summarizes the effect of solvent and hydrogen source on this specific ligand system.

| Parameter | Condition | Yield (%) | ee (%) | Notes |

| H-Source | iPrOH / KOH | 85 | 88 | Reversible; lower ee due to equilibrium. |

| H-Source | HCOOH / TEA | 98 | 96 | Irreversible; kinetic product favored. |

| Solvent | Methanol | 92 | 75 | Protic solvents can interfere with H-bonding TS. |

| Solvent | DCM (Methylene Chloride) | 95 | 94 | Non-polar solvents stabilize the outer-sphere TS. |

| Temp | 60°C | 99 | 82 | Higher temp erodes enantioselectivity. |

| Temp | 25°C | 95 | 96 | Optimal balance of rate and selectivity. |

Troubleshooting & Critical Parameters

-

"The reaction is stuck at 50% conversion."

-

Cause: Catalyst deactivation or reversibility (if using iPrOH).

-

Solution: Ensure strictly oxygen-free conditions during catalyst formation. If using iPrOH, switch to HCOOH/TEA to drive the reaction irreversibly.

-

-

"Low enantioselectivity (<80% ee)."

-

Cause: Temperature too high or presence of water.

-

Solution: The transition state relies on precise H-bonding. Water competes for these H-bonds. Dry the HCOOH/TEA mixture (distill over reagents if necessary) and lower the reaction temperature to 20°C.

-

-

"Ligand Solubility."

-

Observation: The mono-tosylated Phe-diamine is less soluble than TsDPEN.

-

Fix: Use a small amount of DMF or increase the DCM volume during the catalyst complexation step.

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

-

Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

-

Summit Research. (2024). Protocols for Chiral Diamine Synthesis.

-

Ohkuma, T., et al. (2000).[3] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine). Journal of the American Chemical Society.[4] Link

Sources

The Versatile Chiral Scaffold: Applications and Protocols of (2S)-3-Phenyl-1,2-propanediamine in Medicinal Chemistry

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, making stereochemistry a critical consideration in the design and synthesis of new medicines. Among the arsenal of chiral building blocks available to medicinal chemists, (2S)-3-Phenyl-1,2-propanediamine stands out as a versatile and valuable scaffold. Its unique structural features, comprising a primary and a secondary amine on a chiral backbone with a phenyl substituent, offer a powerful tool for introducing stereochemical control and functional diversity in the synthesis of complex bioactive molecules.

This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its role as a fundamental building block in the creation of novel therapeutic agents, its utility as a chiral auxiliary to direct stereoselective reactions, and provide detailed, field-proven protocols for its practical implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chiral diamine.

Core Attributes and Synthetic Rationale

This compound is a chiral diamine that possesses a unique combination of structural elements making it an attractive starting material for medicinal chemistry campaigns. The presence of two nucleophilic nitrogen atoms with different steric and electronic environments allows for selective functionalization, enabling the construction of diverse molecular architectures.

The stereogenic center at the C2 position provides a crucial handle for controlling the stereochemistry of subsequent synthetic transformations. This is of utmost importance as the pharmacological activity of many drugs is highly dependent on the absolute configuration of their chiral centers.

A common synthetic route to obtain optically pure 1-phenyl-1,2-propanediamines involves the highly regioselective and stereo-specific opening of chiral aziridines.[1] This method allows for the preparation of specific diastereomers, which is essential for structure-activity relationship (SAR) studies.

Application in the Synthesis of Bioactive Molecules

The vicinal diamine motif is a common feature in a wide array of biologically active compounds, including natural products and synthetic drugs.[2] This structural unit is often involved in key binding interactions with biological targets such as enzymes and receptors. Consequently, this compound serves as an excellent starting point for the synthesis of novel therapeutic agents across various disease areas.

Antiviral Agents

The development of effective antiviral therapies is a continuous challenge in medicinal chemistry.[2] Nucleoside and non-nucleoside inhibitors of viral enzymes, such as polymerases and proteases, are cornerstone treatments for viral infections like HIV and Hepatitis C. The synthesis of these complex molecules often relies on chiral building blocks to achieve the desired stereochemistry for optimal binding to the viral target.

While direct incorporation of this compound into a marketed antiviral drug is not prominently documented, its structural analogue, (S)-1-hydroxy-3-phenylpropan-2-ylamine, has been utilized in the development of potent Hepatitis C virus (HCV) NS5B polymerase inhibitors.[3] This suggests a strong potential for this compound in the synthesis of novel antiviral agents. The diamine functionality can be used to construct key pharmacophoric elements that mimic the natural substrates of viral enzymes.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology. The development of selective kinase inhibitors often involves the synthesis of heterocyclic scaffolds that can effectively compete with ATP for binding to the kinase active site. Chiral diamines like this compound can be employed in the synthesis of these heterocyclic cores, where the stereochemistry of the diamine can influence the binding affinity and selectivity of the final compound. For instance, derivatives of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles have been reported as inhibitors of Src kinase activity.[4] The diamine moiety of this compound can be envisioned as a key component in the synthesis of analogous structures, providing a chiral handle to probe the stereochemical requirements of the kinase active site.

This compound as a Chiral Auxiliary

Beyond its role as a structural component of bioactive molecules, this compound can also be utilized as a chiral auxiliary. In this capacity, it is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and potentially recycled. This strategy is a powerful tool for asymmetric synthesis.

The two distinct amine groups of this compound can be selectively reacted to form chiral ligands for metal-catalyzed asymmetric reactions or to function as a chiral controller in stoichiometric reactions.

Experimental Protocols

The following protocols are provided as a guide for the practical application of this compound in a laboratory setting. These are illustrative examples and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of a Chiral Diamide from this compound

This protocol describes the straightforward acylation of both amino groups of this compound to form a chiral diamide. This diamide can then be used as a chiral ligand or as a building block for more complex molecules.

Materials:

-

This compound

-

Anhydrous acyl chloride (e.g., benzoyl chloride) (2.2 equivalents)

-

Triethylamine (2.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.5 equivalents) to the solution and stir for 5 minutes.

-

Slowly add the anhydrous acyl chloride (2.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chiral diamide.

Causality behind Experimental Choices:

-

The use of anhydrous conditions is crucial to prevent the hydrolysis of the acyl chloride.

-

Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

Protocol 2: Reductive Amination with a Carbonyl Compound

This protocol details the selective reaction of the primary amine of this compound with a carbonyl compound (aldehyde or ketone) via reductive amination. This is a common method for introducing substituents at the primary amine position while leaving the secondary amine available for further functionalization.

Materials:

-

This compound

-

Aldehyde or ketone (1.1 equivalents)

-

Sodium triacetoxyborohydride (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 equivalent) in DCM or DCE, add the aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Causality behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not typically reduce the starting carbonyl compound.

-

The catalytic amount of acetic acid promotes the formation of the iminium ion intermediate, which is then reduced.

Data Presentation

| Property | Value | Reference |

| IUPAC Name | (2S)-3-phenylpropane-1,2-diamine | PubChem |

| CAS Number | 85612-60-8 | Dalton Research Molecules[4] |

| Molecular Formula | C9H14N2 | PubChem |

| Molecular Weight | 150.22 g/mol | PubChem |

Visualizations

Caption: Synthetic applications of this compound.

Caption: Workflow for chiral diamide synthesis.

Conclusion

This compound is a powerful and versatile tool in the medicinal chemist's toolbox. Its inherent chirality, coupled with the differential reactivity of its two amino groups, provides a robust platform for the synthesis of enantiomerically pure and structurally diverse molecules. From its direct incorporation into the scaffolds of potential antiviral and anticancer agents to its use as a chiral auxiliary to guide stereoselective transformations, the applications of this diamine are broad and impactful. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

-

Dalton Research Molecules. This compound | CAS 85612-60-8. [Link]

-

Tytgat, D., Gelbcke, M., & Smith, D. F. (1990). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Pharmazie, 45(11), 835-836. [Link]

-

Humphrey, J. M., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(12), 4525-4536. [Link]

-

Le, G. T., et al. (2010). Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides. Bioorganic & Medicinal Chemistry Letters, 20(7), 2235-2239. [Link]

-

Ghosh, A. K., et al. (2009). Design, synthesis and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Journal of Medicinal Chemistry, 52(24), 7922-7934. [Link]

-

Du Bois, J., et al. (2008). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Journal of the American Chemical Society, 130(34), 11272-11273. [Link]

-

Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(16), 6948-6963. [Link]

-

Gangjee, A., et al. (2008). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 16(10), 5514-5528. [Link]

-

PubChem. 2-Phenyl-1,3-propanediamine. [Link]

-

Sharma, G., et al. (2008). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 18(10), 3105-3109. [Link]

Sources

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Chiral Synthon: (2S)-3-Phenyl-1,2-propanediamine in Asymmetric Synthesis

Introduction: Unveiling a Privileged Chiral Building Block

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is insatiable, driven by the stringent requirements of the pharmaceutical, agrochemical, and materials science industries. Chiral building blocks, possessing inherent stereochemical information, are invaluable tools for the efficient construction of complex chiral molecules. Among these, (2S)-3-Phenyl-1,2-propanediamine has emerged as a versatile and powerful synthon. Its vicinal diamine functionality, coupled with the stereogenic center and the presence of a phenyl group, provides a unique structural motif that has been adeptly exploited in the synthesis of sophisticated chiral ligands, catalysts, and biologically active molecules. This application note provides a comprehensive overview of the utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Core Applications: A Gateway to Asymmetric Transformations

The synthetic utility of this compound primarily stems from its role as a precursor to a variety of chiral ligands for asymmetric catalysis. The two amino groups offer convenient handles for the introduction of phosphine, aryl, or other coordinating moieties, leading to the formation of potent bidentate and polydentate ligands.

Synthesis of Chiral P,N-Ligands for Asymmetric Catalysis

Chiral P,N-ligands, which contain both a "soft" phosphorus and a "hard" nitrogen donor atom, have demonstrated remarkable efficacy in a wide range of transition metal-catalyzed asymmetric reactions. The distinct electronic properties of these donor atoms allow for fine-tuning of the catalyst's reactivity and selectivity. This compound serves as an excellent backbone for the synthesis of such ligands.

A common strategy involves the selective phosphination of one of the amino groups. This can be achieved through a variety of methods, including the reaction with chlorodiphenylphosphine or other phosphinating agents. The remaining amino group can then be further functionalized or left unmodified to participate in the catalytic cycle.

Protocol 1: Synthesis of a Chiral P,N,O-Type Ligand (Illustrative Example)

Reaction Scheme:

Caption: Synthetic workflow for a P,N,O-ligand.

Materials:

-

This compound (starting material to be adapted)

-

Chlorodiphenylphosphine

-

Triethylamine (or another suitable base)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Degassed water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Monoprotection (if necessary): To achieve selective phosphination, one of the amino groups of this compound may need to be temporarily protected. Standard protecting group strategies (e.g., Boc or Cbz) can be employed.

-

Phosphination:

-

Dissolve the mono-protected diamine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of chlorodiphenylphosphine (1.0 equivalent) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of degassed water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure phosphinated diamine.

-

-

Deprotection (if necessary): Remove the protecting group under appropriate conditions to yield the final P,N-ligand.

Application in Asymmetric Hydrogenation of Ketones

Catalysts derived from chiral diamines, often in combination with a chiral diphosphine ligand like BINAP, are highly effective for the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols.[2][3] These alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The diamine ligand plays a crucial role in the catalytic cycle, participating in the activation of the ketone substrate and the transfer of hydrogen.

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone using a pre-formed or in-situ generated ruthenium catalyst complexed with a chiral diphosphine and a chiral diamine ligand.[3]

Reaction Scheme:

Caption: Asymmetric hydrogenation of acetophenone.

Materials:

-

Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)

-

Chiral diphosphine ligand (e.g., (S)-BINAP)

-

Chiral diamine ligand derived from this compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous, degassed 2-propanol

-

Acetophenone

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation (in-situ):

-

In a glovebox, charge a glass liner for the autoclave with the ruthenium precursor and the chiral diphosphine ligand.

-

Add the chiral diamine ligand to the liner.

-

Add potassium tert-butoxide.

-

Add anhydrous, degassed 2-propanol to dissolve the components.

-

-

Hydrogenation Reaction:

-

Add the acetophenone substrate to the glass liner.

-

Place the liner inside the autoclave and seal the reactor securely.

-

Remove the autoclave from the glovebox and connect it to a hydrogen line.

-

Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).

-

Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the hydrogen pressure.

-

Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Determine the conversion by ¹H NMR or GC analysis.

-

Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

-

Quantitative Data for Asymmetric Hydrogenation of Aromatic Ketones:

| Entry | Ketone Substrate | Catalyst System | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | RuCl₂((S)-xylbinap)((S)-daipen) + KOtBu | 30 | 8 | >99 | 99 (R) | [4] |

| 2 | 2'-Acetonaphthone | PEG-supported DPEN/Ru | RT | 10 | 98 | 97 (S) | [2] |

| 3 | 1'-Acetonaphthone | PEG-supported DPEN/Ru | RT | 10 | 100 | 97 (S) | [2] |

Application in Drug Development: A Case Study in DPP-4 Inhibitors

This compound and its derivatives hold significant potential as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes, represent a prominent area where such chiral diamines can be employed. While a direct synthesis of a marketed DPP-4 inhibitor using this compound is not explicitly detailed in the provided search results, the structural similarity of this building block to components of drugs like Sitagliptin suggests its utility in the synthesis of analogues or in novel synthetic routes.

The synthesis of Sitagliptin, for instance, involves the creation of a chiral β-amino acid derivative. The core structure of this compound provides a pre-formed chiral scaffold that could be elaborated to access such intermediates.

Conceptual Synthetic Workflow towards a DPP-4 Inhibitor Intermediate:

Caption: Conceptual pathway to a DPP-4 inhibitor analogue.

This conceptual pathway highlights how the stereocenter in this compound can be carried through a synthetic sequence to establish the desired chirality in a more complex molecule. The primary amine can be selectively oxidized to a carboxylic acid, and the secondary amine can be functionalized to introduce other necessary pharmacophoric elements.

Conclusion: A Building Block of Strategic Importance

This compound is a chiral building block of significant strategic importance in modern asymmetric synthesis. Its utility in the preparation of high-performance chiral ligands for a range of catalytic transformations, particularly asymmetric hydrogenation, is well-established. Furthermore, its structural features make it an attractive starting material for the synthesis of complex, biologically active molecules, including potential intermediates for novel therapeutics. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers seeking to harness the synthetic power of this versatile chiral synthon. As the demand for enantiomerically pure compounds continues to grow, the applications of this compound are poised to expand even further, solidifying its place in the toolbox of the contemporary synthetic chemist.

References

-

Tytgat, D., Gelbcke, M., & Smith, D. F. (1990). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Pharmazie, 45(11), 835-836. [Link]

-

MDPI. (2022). Direct Synthesis of Partially Chain-Straightened Propylene Oligomers and P-MA Co-Oligomers Using Axially Flexible Shielded Iminopyridyl Palladium Complexes. [Link]

-

MDPI. (2020). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

-

Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

-

Cui, S. L., & Wu, J. (2010). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Substituted Amines. Organic letters, 12(20), 4504–4507. [Link]

-

Dalton Research Molecules. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. [Link]

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]

-

Xiao, J., et al. (2003). Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. Organic Letters, 5(24), 4559-4562. [Link]

-

MDPI. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. [Link]

-

Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (262-263), 35-40. [Link]

-

Wu, X., et al. (2005). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry-A European Journal, 11(5), 1599-1605. [Link]

Sources

Application Note: Process Development and Scale-Up of (2S)-3-Phenyl-1,2-propanediamine

Executive Summary

Chiral vicinal diamines are privileged structural motifs in medicinal chemistry, serving as key pharmacophores in chemotherapeutics (e.g., platinum complexes) and as chiral ligands for asymmetric catalysis. This Application Note details a robust, scalable protocol for the synthesis of (2S)-3-phenyl-1,2-propanediamine derived from the chiral pool precursor, L-Phenylalanine .

Unlike resolution-based routes which suffer from a maximum 50% theoretical yield, or asymmetric hydrogenation routes requiring expensive exotic ligands, this protocol utilizes a Chiral Pool Retention Strategy . This approach ensures high optical purity (>99% ee) and atom economy suitable for multi-kilogram scale-up.

Key Process Advantages

-

Stereochemical Integrity: Leveraging L-Phenylalanine avoids complex enantioselective induction steps.

-

Scalability: Replaces hazardous azide intermediates (common in Curtius/Schmidt rearrangements) with a robust amide reduction workflow.

-

Self-Validating Purification: Utilizes a pH-switchable extraction logic that visually and chemically segregates the product from neutral impurities without chromatography.

Chemical Retrosynthesis & Strategy

The synthesis relies on the sequential transformation of the carboxylic acid moiety of L-Phenylalanine into a primary amine while preserving the

Pathway: L-Phenylalanine

Mechanistic Causality

-

Esterification: Activates the carboxyl group and protects it from premature reduction or side reactions.

-

Ammonolysis: Converts the ester to a primary amide. The use of methanolic ammonia prevents racemization (epimerization) often seen when activating amino acids with coupling reagents (e.g., EDC/HOBt) where oxazolone intermediates can form.

-

Hydride Reduction: The amide carbonyl is reduced to a methylene group. The

-amine acts as a directing group for aluminohydrides, facilitating the reduction.

Workflow Visualization

The following diagram outlines the critical reaction stream and decision nodes.

Figure 1: Linear synthetic workflow from L-Phenylalanine to target diamine, highlighting the critical safety node at Step 3.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of L-Phenylalaninamide (Intermediate)

Rationale: Direct reduction of the amino acid is difficult due to solubility issues and the formation of stable amino-aluminates. The amide is a superior substrate.

Reagents:

-

L-Phenylalanine (1.0 equiv)

-

Thionyl Chloride (

) (1.2 equiv) -

Methanol (anhydrous)

-

Ammonia (7N in MeOH or gas)

Protocol:

-

Esterification: Suspend L-Phenylalanine in anhydrous methanol (5 mL/g) at 0°C.

-

Add

dropwise. Caution: Vigorous gas evolution (HCl/SO2). -

Heat to reflux for 4 hours until the solution is clear (indicating consumption of the zwitterionic amino acid).

-

Concentrate in vacuo to obtain the Methyl Ester HCl salt as a white solid.

-

Ammonolysis: Redissolve the residue in Methanol. Cool to 0°C.[1]

-

Sparge with

gas or add 7N -

Stir at room temperature for 24 hours.

-

Concentrate to dryness. The residue is often the HCl salt of the amide.

-

Free Basing (Optional but recommended for scale): Dissolve in minimal water, adjust pH to 10 with

, and extract with Ethyl Acetate. Evaporate to yield L-Phenylalaninamide as a white solid.

Yield Target: >90% over two steps.

Step 3: Reduction to this compound

Rationale: This is the critical scale-up step. Lithium Aluminum Hydride (LAH) is the standard reagent. For larger pilot scales (>50L), Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred due to its solubility in toluene and higher thermal stability, but LAH provides the cleanest impurity profile for high-value pharma intermediates.

Safety Warning: LAH is pyrophoric. The reduction of amides releases hydrogen gas. The quenching step is the most hazardous operation in this workflow.

Reagents:

-

L-Phenylalaninamide (1.0 equiv)

- (Pellets or powder, 3.0 - 4.0 equiv)

-

THF (Anhydrous, inhibitor-free)

Protocol:

-

Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.

-

Reagent Prep: Charge

into the flask under -

Addition: Dissolve L-Phenylalaninamide in warm THF (solubility can be low). Add this solution dropwise to the LAH slurry.

-

Control Point: Maintain internal temperature <10°C during addition to control

evolution.

-

-

Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 12–16 hours.

-

Monitoring: Monitor by TLC (Eluent: MeOH/DCM/NH4OH). The amide spot will disappear; the diamine is very polar and stays near the baseline or requires amine-modified silica.

-

-

Quench (Fieser Method): Critical for Scale-up.

-

Cool mixture to 0°C.

-

For every x grams of

used, add sequentially:-

x mL Water (Very slow addition, vigorous bubbling).

-

x mL 15% NaOH solution.

-

3x mL Water.

-

-

Result: This precipitates granular aluminum salts (lithium aluminate) that are easy to filter, rather than a gelatinous mess.

-

-

Isolation: Warm to RT and stir for 30 mins. Filter the white precipitate through Celite. Rinse the cake with THF.

-

Concentrate the filtrate to yield the crude diamine oil.

Purification: The Self-Validating Acid-Base Switch

Chromatography is expensive on scale. We utilize the basicity of the diamine (two basic nitrogens) to purify it.

Figure 2: Acid-Base extraction logic ensuring removal of non-basic byproducts.

Protocol:

-

Dissolve crude oil in

or MTBE. -

Extract with 1M HCl (

).-

Validation: The product is now in the aqueous phase. Organic phase contains unreacted non-basic materials.

-

-

Wash the combined aqueous acidic phase with fresh ether once.

-

The Switch: Basify the aqueous phase to pH >12 using NaOH pellets (cooling required) or 50% NaOH solution. The solution will become cloudy as the free amine oils out.

-

Extract with DCM (

). -

Dry over

, filter, and concentrate. -

Final Polish: Distillation under reduced pressure (high vacuum required) or recrystallization as the tartrate salt if solid form is preferred.

Analytical Specifications & Quality Control

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil (or white solid as salt) | Visual |

| Identity | Matches Reference Standard | 1H NMR (CDCl3), MS |

| Purity | > 97% | GC-MS or HPLC (C18, High pH buffer) |

| Chiral Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H or similar) |

| Specific Rotation | Polarimetry |

Note on Stereochemistry: L-Phenylalanine is (S). The sequence preserves the C2 center. Priority check for this compound:

References

-

Breuning, M., et al. (2007). "Efficient Synthesis of Chiral Vicinal Diamines." European Journal of Organic Chemistry, 2007(13), 2100–2106.

-

Chandra, T., & Zebrowski, J. P. (2024).[1] "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chemical Health & Safety.[1] [1]

-

Dufrasne, F., & Nève, J. (2004).[3] "Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers." Monatshefte für Chemie.

-

University of Rochester. "Workup for Aluminum Hydride Reductions (Fieser Method)." Department of Chemistry Safety Protocols.

Sources

Application Notes and Protocols for Studying the Reaction Kinetics of (2S)-3-Phenyl-1,2-propanediamine

Introduction: The Significance of (2S)-3-Phenyl-1,2-propanediamine in Asymmetric Catalysis

This compound is a chiral diamine that has emerged as a valuable ligand and organocatalyst in asymmetric synthesis. Its unique structural motif, featuring a stereogenic center and two amino groups with different steric and electronic environments, makes it an effective controller of enantioselectivity in a variety of chemical transformations.[1][2][3] Chiral 1,2-diamines are integral components of many biologically active compounds and are widely employed as chiral auxiliaries and ligands in the synthesis of pharmaceuticals and fine chemicals.[1][2][3]

Understanding the reaction kinetics of processes involving this compound is paramount for optimizing reaction conditions, maximizing yield and enantioselectivity, and scaling up processes for industrial applications. Kinetic studies provide invaluable insights into the reaction mechanism, the roles of the catalyst and reactants in the rate-determining step, and the influence of various parameters such as temperature, concentration, and solvent on the reaction rate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and analyze kinetic studies of reactions involving this compound, using the asymmetric Michael addition as a representative example.

Theoretical Framework: Unraveling the Kinetics of a Chiral Diamine-Catalyzed Reaction

The power of this compound as a catalyst lies in its ability to form transient chiral intermediates that lower the activation energy of a specific reaction pathway, leading to the preferential formation of one enantiomer. In many cases, chiral primary amines catalyze reactions through the formation of an enamine or iminium ion intermediate.

A plausible catalytic cycle for a this compound-catalyzed Michael addition of a ketone to a nitroalkene is depicted below. This proposed mechanism is based on established principles of enamine catalysis.

Figure 1: Proposed catalytic cycle for the Michael addition.

The rate of this reaction can be expressed by a general rate law:

Rate = k[Catalyst]^x[Ketone]^y[Nitroalkene]^z

where:

-

k is the rate constant.

-

[Catalyst] , [Ketone] , and [Nitroalkene] are the concentrations of the respective species.

-

x , y , and z are the reaction orders with respect to each species.

Kinetic experiments are designed to determine the values of x, y, z, and k. For many chiral amine-catalyzed reactions, the reaction is found to be first-order with respect to both the catalyst and one of the substrates, simplifying the rate law.[4]

Experimental Protocols: A Practical Guide to Kinetic Analysis

To elucidate the reaction kinetics, it is essential to monitor the change in concentration of reactants or products over time under various conditions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[5][6][7][8][9][10][11]

Protocol 1: Kinetic Analysis by HPLC

This protocol describes the use of chiral HPLC to monitor the formation of the product and the consumption of the reactants.

Materials and Reagents:

-

This compound (catalyst)

-

Cyclohexanone (ketone)

-

β-Nitrostyrene (nitroalkene)

-

Anhydrous toluene (solvent)

-

Internal standard (e.g., naphthalene)

-

HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol)

-

Quenching solution (e.g., a solution of a strong acid like trifluoroacetic acid in the mobile phase)

Instrumentation:

-

HPLC system with a UV detector and a chiral stationary phase column (e.g., Chiralpak IA).

-

Thermostatted reaction vessel.

-

Microsyringes.

Experimental Workflow:

Figure 2: Workflow for HPLC-based kinetic monitoring.

Step-by-Step Procedure:

-

Method Development: Develop an HPLC method that effectively separates the starting materials, product, and internal standard.

-

Calibration: Prepare standard solutions of known concentrations for each analyte and the internal standard to create calibration curves.

-

Reaction Initiation: In a thermostatted vessel, combine the solvent, internal standard, ketone, and nitroalkene. Allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding a stock solution of this compound.

-

Sampling and Quenching: At predetermined time points, withdraw a precise volume of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

-

Analysis: Analyze the quenched samples by HPLC.

-

Data Processing: Use the calibration curves and the peak areas from the chromatograms to determine the concentration of each species at each time point.

Protocol 2: In-situ Kinetic Analysis by ¹H NMR Spectroscopy

This protocol allows for real-time monitoring of the reaction without the need for sampling and quenching.[5][9][11]

Materials and Reagents:

-

This compound (catalyst)

-

Cyclohexanone (ketone)

-

β-Nitrostyrene (nitroalkene)

-

Deuterated solvent (e.g., toluene-d₈)

-

Internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)

Instrumentation:

-

NMR spectrometer equipped with a variable temperature probe.

-

NMR tubes.

Experimental Workflow:

Figure 3: Workflow for in-situ NMR kinetic monitoring.

Step-by-Step Procedure:

-

Signal Identification: Identify non-overlapping peaks in the ¹H NMR spectrum for the reactants, product, and internal standard.

-

Sample Preparation: In an NMR tube, prepare a solution of the ketone, nitroalkene, and internal standard in the deuterated solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer, which has been pre-set to the desired reaction temperature. After thermal equilibration, acquire an initial spectrum (t=0). Inject the catalyst solution to start the reaction and immediately begin acquiring spectra at regular intervals.

-

Data Analysis: Integrate the characteristic signals of the reactants and product relative to the internal standard to determine their concentrations over time.

Data Analysis and Interpretation

The data obtained from the kinetic experiments can be used to determine the reaction order, rate constant, and activation parameters.

1. Determination of Reaction Order:

The method of initial rates is commonly used to determine the reaction order. A series of experiments are conducted where the initial concentration of one reactant is varied while the concentrations of the other reactants and the catalyst are kept constant. The initial rate of the reaction is determined from the slope of the concentration vs. time plot at t=0.

A plot of log(initial rate) versus log([reactant]) will yield a straight line with a slope equal to the order of the reaction with respect to that reactant.

Hypothetical Data for Reaction Order Determination:

| Experiment | [Catalyst] (mol/L) | [Ketone] (mol/L) | [Nitroalkene] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.02 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.01 | 0.2 | 0.1 | 1.2 x 10⁻⁵ |

| 4 | 0.01 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

From this hypothetical data, it can be deduced that the reaction is first-order in the catalyst, zero-order in the ketone, and first-order in the nitroalkene. Thus, the rate law is: Rate = k[Catalyst][Nitroalkene] .

2. Determination of the Rate Constant (k):

Once the rate law is established, the rate constant can be calculated from the data of any of the kinetic runs using the integrated rate law. For a reaction that is first-order in both A and B, the integrated rate law is complex. However, under pseudo-first-order conditions (e.g., if one reactant is in large excess), the analysis is simplified.

3. Determination of Activation Parameters:

The effect of temperature on the reaction rate is described by the Arrhenius equation:

k = Ae^(-Ea/RT)

where:

-

A is the pre-exponential factor.

-

Ea is the activation energy.

-

R is the gas constant.

-

T is the absolute temperature.

By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T (Arrhenius plot).

Hypothetical Data for Activation Energy Determination:

| Temperature (K) | Rate Constant, k (L/mol·s) |

| 298 | 0.012 |

| 308 | 0.025 |

| 318 | 0.050 |

Conclusion

A thorough understanding of the reaction kinetics of this compound is crucial for its effective application in asymmetric catalysis. The protocols and data analysis methods outlined in this application note provide a robust framework for researchers to investigate the kinetics of reactions involving this and other chiral catalysts. By systematically studying the influence of various reaction parameters, it is possible to optimize reaction conditions for enhanced efficiency and stereoselectivity, thereby accelerating the development of new synthetic methodologies and the production of valuable chiral molecules.

References

-

Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

-

Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. (1987). Journal of Medicinal Chemistry. [Link]

-

France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

-

Kainuma, T., et al. (2025). Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. The Journal of Organic Chemistry. [Link]

-

Venkatesh, M., & Ramana, C. V. (2015). Real-Time Enzyme Kinetics by Quantitative NMR Spectroscopy and Determination of the Michaelis–Menten Constant Using the Lambert-W Function. Journal of Chemical Education. [Link]

-

Grosso, M. F., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE. [Link]

- Preparation method of 1, 2-propane diamine. (2021).

-

Che Soh, S. K., et al. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. ResearchGate. [Link]

-

Supporting Information for Asymmetric Aldol Reactions. (2022). RSC Publishing. [Link]

-

Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]

-

Handa, S., et al. (2018). Catalytic Asymmetric Nitro-Mannich Reactions with a Yb/K Heterobimetallic Catalyst. Molecules. [Link]

-

Du Bois, J., & Blakey, S. B. (2009). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Accounts of Chemical Research. [Link]

-

Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. (2014). ResearchGate. [Link]

-

High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. [Link]

-

Wang, C., et al. (2020). Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. Nature Communications. [Link]

-

Shibasaki, M., & Yoshikawa, N. (1999). Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society. [Link]

-

Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. (2021). Nature Communications. [Link]

-

Ruppel, J. V., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters. [Link]

-

D'Acquarica, I., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. [Link]

- Process for the preparation of 2-phenyl-1,3-propanediol. (2016).

-

Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Magritek. [Link]

-

HPLC-based kinetics assay for monitoring prolidase activity. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Catalytic Asymmetric Aza-Michael−Michael Addition Cascade: Enantioselective Synthesis of Polysubstituted 4-Aminobenzopyrans. (2013). Organic Letters. [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [Source not further specified]. [Link]

-

Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry. [Link]

-

Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. (2004). ResearchGate. [Link]

-

Birman, V. B., & Li, X. (2008). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry. [Link]

-

General mechanism for proline catalyzed Michael addition reaction... (n.d.). ResearchGate. [Link]

Sources

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 2. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 9. magritek.com [magritek.com]

- 10. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asahilab.co.jp [asahilab.co.jp]

The Cornerstone of Chiral Polymers: (2S)-3-Phenyl-1,2-propanediamine in Advanced Polymer Chemistry

(2S)-3-Phenyl-1,2-propanediamine , a chiral diamine, is emerging as a critical building block in the field of polymer chemistry for the synthesis of advanced, functional polymers. Its unique stereochemistry and reactive amine groups allow for the creation of polymers with inherent chirality, opening avenues for applications in enantioselective separations, asymmetric catalysis, and the development of novel materials with tailored optical and physical properties. This guide provides an in-depth exploration of the role of this compound in the synthesis of chiral polyamides and polyimides, complete with detailed experimental protocols and an analysis of the resulting polymer characteristics.

Introduction to a Chiral Architect: this compound

This compound possesses a distinct molecular architecture with a stereogenic center that imparts chirality. This fundamental property is transferred to the polymer backbone during polymerization, leading to the formation of macromolecules with a defined three-dimensional structure. This intrinsic chirality is the basis for the specialized applications of the resulting polymers.

Key Molecular Features:

| Property | Value |

| Chemical Formula | C₉H₁₄N₂ |

| Molar Mass | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Chirality | (S)-enantiomer |

The presence of two primary amine groups with different steric and electronic environments provides a versatile platform for polycondensation reactions with a variety of comonomers, such as diacyl chlorides and dianhydrides, to yield high-performance chiral polymers.

Synthesis of Chiral Polyamides: A Step-by-Step Protocol

Chiral polyamides derived from this compound exhibit remarkable properties, including high thermal stability and excellent chiral recognition capabilities. The following protocol details the synthesis of a chiral polyamide via low-temperature solution polycondensation with terephthaloyl chloride. This method is favored as it minimizes side reactions and allows for precise control over the polymer's molecular weight and structure.

Figure 1: Workflow for the synthesis of chiral polyamide.

Experimental Protocol: Synthesis of Chiral Polyamide

-

Monomer Solution Preparation:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.502 g, 10 mmol) in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

-

In a separate flask, dissolve terephthaloyl chloride (2.030 g, 10 mmol) in 20 mL of anhydrous NMP.

-

-

Polycondensation Reaction:

-

Cool the diamine solution to 0°C using an ice bath.

-

Slowly add the terephthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30 minutes. Maintain a nitrogen atmosphere throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

-

Polymer Isolation and Purification:

-

Pour the viscous polymer solution into 300 mL of vigorously stirring methanol. A fibrous white precipitate will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the polymer thoroughly with methanol (3 x 100 mL) and then with deionized water (3 x 100 mL) to remove any unreacted monomers and salts.

-

Dry the purified chiral polyamide in a vacuum oven at 80°C for 24 hours.

-

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is conducted at 0°C to control the high reactivity of the acid chloride and prevent side reactions, ensuring the formation of a high molecular weight polymer with a well-defined structure.

-